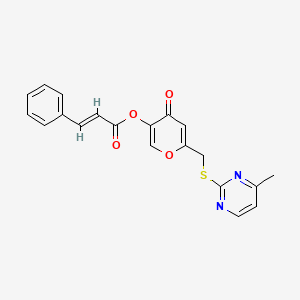

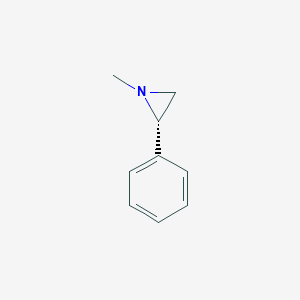

![molecular formula C21H22N2O3 B2491431 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide CAS No. 922029-35-4](/img/structure/B2491431.png)

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related dibenzo[b,f][1,4]oxazepin derivatives involves various strategies, including cyclizations and intramolecular cyclocarbonylation reactions. For example, Lewis acid-mediated cyclizations have been used to produce 1,4-benzothiazepines and 1,4-benzoxazepines from certain precursors, showcasing the versatility of cyclization methods in generating these tricyclic systems (Katritzky et al., 2001). Moreover, the intramolecular cyclocarbonylation of substituted 2-(2-iodophenoxy)anilines, catalyzed by PdI(2) and a specific ligand, efficiently yields dibenzo[b,f][1,4]oxazepin-11(10H)-ones under mild conditions (Yang et al., 2010).

Molecular Structure Analysis

The molecular and supramolecular structures of compounds containing the dibenzo[b,e]azepine system have been analyzed through X-ray crystallography, revealing configurations and conformations important for understanding their properties and reactivity. For example, the analysis of diastereoisomeric forms of 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide provides insight into their structural differences, which could influence their chemical behavior (Acosta Quintero et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of dibenzo[b,f][1,4]oxazepin derivatives has been explored through various reactions, including alkynylation and cyclocarbonylation. Alkynylation of seven-membered cyclic imines using chiral phosphoric acids and Ag(I) catalysts has been employed to synthesize 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives, indicating the potential for creating a variety of functionalized compounds (Ren et al., 2014).

科学的研究の応用

Synthesis and Chemical Properties

- Synthesis Techniques : Various synthesis techniques have been explored for compounds similar to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide. For instance, Lewis acid mediated cyclizations have been used to produce novel 1,4-benzothiazepines and benzoxazepines, indicating potential pathways for synthesizing related compounds (Katritzky et al., 2001).

- Structural Characterization : The structural characterization of related compounds, such as dibenzoxepinones, has been achieved through various methods like X-ray crystal structure analysis, providing insights into the molecular structure of similar compounds (Rudorf et al., 1999).

Potential Pharmacological Applications

- Antibacterial and Anticancer Potential : Certain benzoxepine derivatives have shown potential as antibacterial and anticancer agents. For example, benzoxepine-1,2,3-triazole hybrids have demonstrated effectiveness against various bacterial strains and cancer cell lines (Kuntala et al., 2015).

- Cyclooxygenase and Lipoxygenase Inhibition : Some benzoxepin derivatives have been identified as dual inhibitors of cyclooxygenase and 5-lipoxygenase, suggesting potential for anti-inflammatory applications (Hamer et al., 1996).

Advanced Chemical Applications

- Catalytic and Enantioselective Reactions : Research has been conducted on the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, which could be relevant for the synthesis of chiral compounds related to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide (Munck et al., 2017).

特性

IUPAC Name |

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-2-23-17-9-5-6-10-19(17)26-18-12-11-15(13-16(18)21(23)25)22-20(24)14-7-3-4-8-14/h5-6,9-14H,2-4,7-8H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKIWQUWZDEOFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

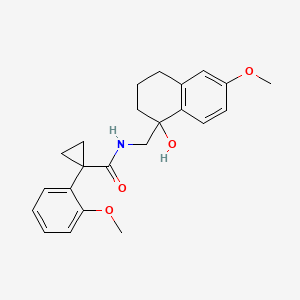

![5-Chloro-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2491350.png)

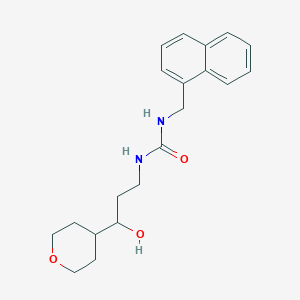

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2491354.png)

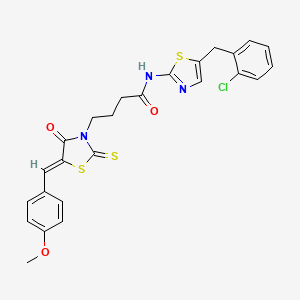

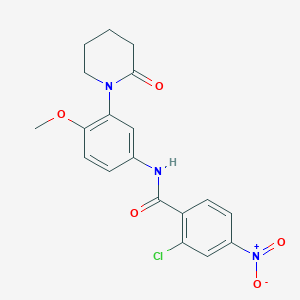

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B2491358.png)

![5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(2-methoxyphenyl)methyl]pyrazolidine-3-carboxamide](/img/structure/B2491361.png)

![N-[(3-bromophenyl)methoxy]thian-4-imine](/img/structure/B2491364.png)

![4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B2491370.png)

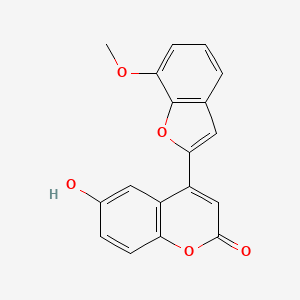

![2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2491371.png)